

Anhydrosecoisolariciresinol: A Key Biomarker for Lignin Intake

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anhydrosecoisolariciresinol*

Cat. No.: *B15596988*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans, a class of phytoestrogens found in a variety of plant-based foods, have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and hormone-modulating properties. Upon ingestion, dietary lignans are metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which are thought to be the primary bioactive compounds. **Anhydrosecoisolariciresinol** (AHS) is a metabolite formed from the dietary lignan secoisolariciresinol (SECO), a major lignan found in flaxseed. Emerging evidence suggests that AHS can serve as a valuable biomarker for assessing lignan intake and understanding its subsequent metabolic fate in the human body. This document provides detailed application notes and experimental protocols for the quantification and analysis of **anhydrosecoisolariciresinol** in biological samples.

Data Presentation

The following tables summarize quantitative data on lignan metabolite concentrations in human biological samples following flaxseed supplementation. These data are essential for establishing baseline and post-intervention levels of AHS and its related metabolites, which is critical for studies investigating the efficacy and metabolism of lignan-based interventions.

Table 1: Urinary Excretion of Lignan Metabolites Following Controlled Diets

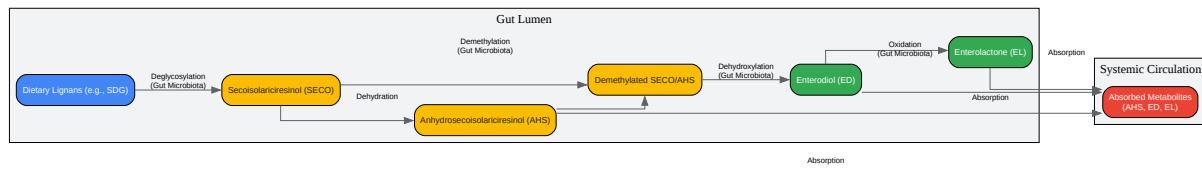
Diet Type	Enterodiol (nmol/day)	Enterolactone (nmol/day)
Basal (vegetable-free)	Undisclosed	Undisclosed
Carotenoid Vegetable	Higher than basal (p=0.0001)	Higher than basal (p=0.0001)
Cruciferous Vegetable	Higher than basal (p=0.0001)	Higher than basal (p=0.0001)

Data from a study examining urinary lignan excretion in men and women on controlled diets. While specific values for the basal diet were not provided in the abstract, the carotenoid and cruciferous vegetable diets resulted in significantly higher excretion of enterodiol and enterolactone, indicating increased lignan metabolism.[\[1\]](#)

Table 2: Dose-Dependent Urinary Excretion of Lignans after Flaxseed Supplementation in Postmenopausal Women

Flaxseed Intake	Increase in Enterodiol Excretion (nmol/day)	Increase in Enterolactone Excretion (nmol/day)	Increase in Total Lignan Excretion (nmol/day)
5 g/day	1,009	21,242	24,333
10 g/day	2,867	52,826	60,640

This study demonstrates a clear dose-response relationship between flaxseed intake and the urinary excretion of the enterolignans, enterodiol and enterolactone.[\[2\]](#)[\[3\]](#)

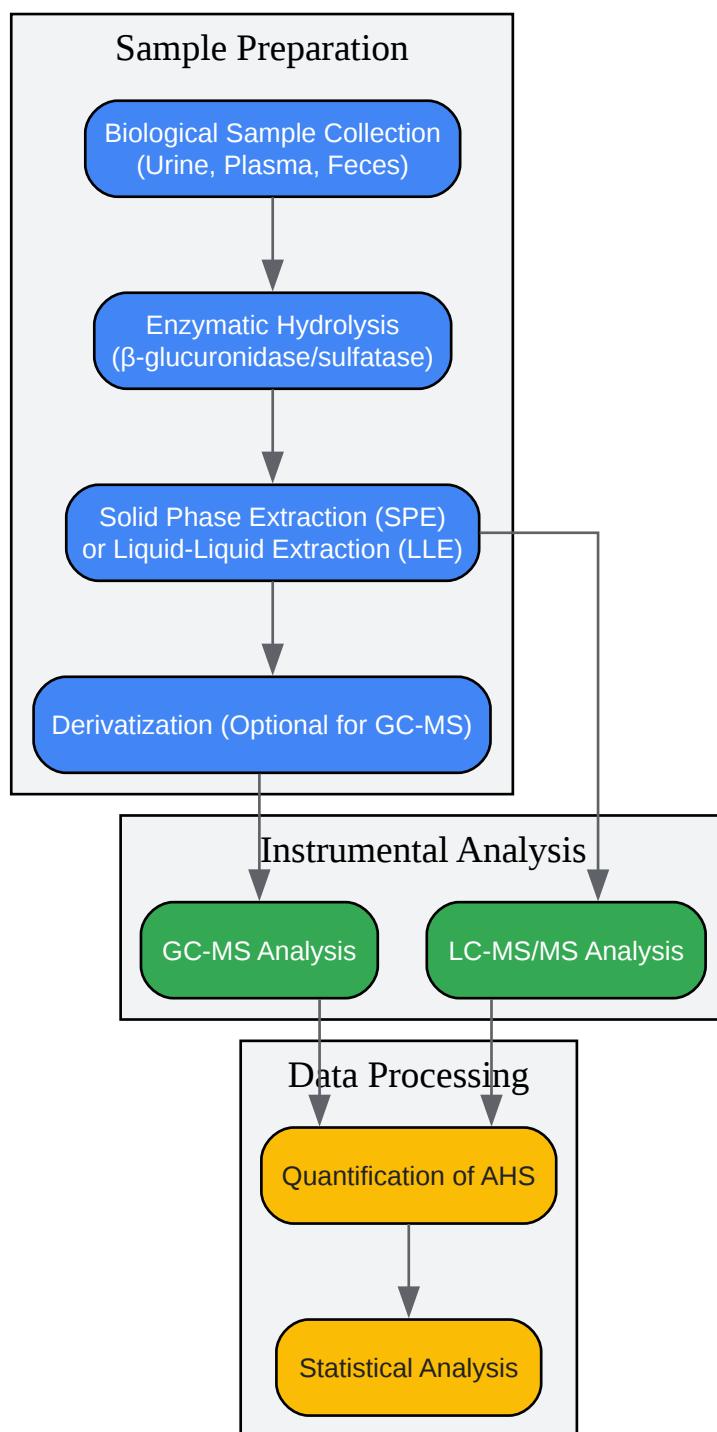

Table 3: **Anhydrosecoisolariciresinol** (AHS) Concentrations in Feces and Urine After Flaxseed Supplementation

Biological Matrix	AHS Concentration Range
Feces	0.01 - 47.03 µg/g
Urine	0.01 - 13.49 µg/mL

Novel intermediates of secoisolariciresinol diglucoside (SDG) metabolism, including derivatives of **anhydrosecoisolariciresinol** (AHS), have been identified in both feces and urine following flaxseed consumption.^[4] These findings highlight the importance of measuring AHS as a direct metabolite of dietary lignan intake.

Signaling and Metabolic Pathways

The conversion of dietary lignans to enterolignans is a complex process mediated by the gut microbiota. Understanding this pathway is crucial for interpreting biomarker data and for developing strategies to modulate lignan metabolism for therapeutic benefit.



[Click to download full resolution via product page](#)

Metabolic pathway of dietary lignans to enterolignans.

Experimental Workflow

A typical workflow for the analysis of **anhydrosecoisolariciresinol** from biological samples involves sample collection, preparation, and instrumental analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Urinary lignan and isoflavonoid excretion in men and women consuming vegetable and soy diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flaxseed influences urinary lignan excretion in a dose-dependent manner in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anhydrosecoisolariciresinol: A Key Biomarker for Lignin Intake]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596988#anhydrosecoisolariciresinol-as-a-biomarker-for-lignan-intake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com